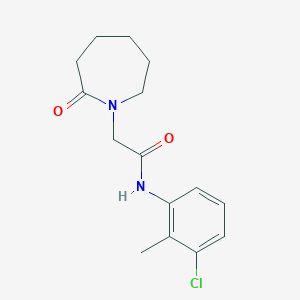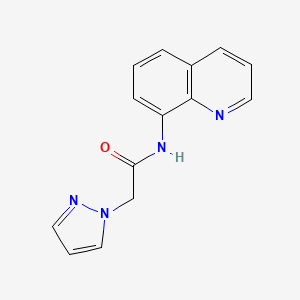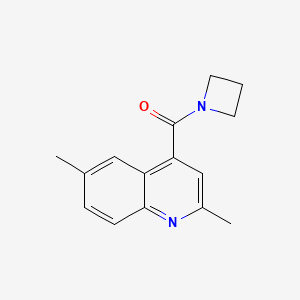
N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide, also known as TTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TTA is a potent and selective modulator of the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose and lipid metabolism.
Mécanisme D'action
N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide acts as a selective modulator of PPARγ, which is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. PPARγ activation leads to the transcription of genes involved in adipocyte differentiation, glucose uptake, and fatty acid metabolism. N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide binds to PPARγ and induces a conformational change that enhances its transcriptional activity.
Biochemical and Physiological Effects:
N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide also promotes lipolysis and inhibits adipocyte differentiation, which may help in the treatment of obesity. In addition, N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide has been found to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide in lab experiments is its high potency and selectivity for PPARγ. N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide has been shown to be more potent than other PPARγ agonists, such as rosiglitazone and pioglitazone. However, one limitation of using N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide is its low solubility in aqueous solutions, which may affect its bioavailability in vivo.
Orientations Futures
There are several future directions for research on N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide. One area of interest is the development of N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide in other diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, the mechanism of action of N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide and its effects on other signaling pathways need to be further elucidated.
Méthodes De Synthèse
The synthesis of N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide involves the reaction of 3,5-dimethylpyrazole with benzoyl chloride in the presence of triethylamine. The resulting product is then reacted with N,N-dimethylformamide dimethyl acetal to yield N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide. The purity of N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide can be further improved using column chromatography.
Applications De Recherche Scientifique
N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including type 2 diabetes, obesity, and cancer. N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. In addition, N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide has been found to inhibit adipocyte differentiation and promote lipolysis, which may help in the treatment of obesity. N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide has also been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells.
Propriétés
IUPAC Name |
N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10-13(14(18)16(3)4)11(2)17(15-10)12-8-6-5-7-9-12/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKBEJREDNXTMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,3,5-tetramethyl-1-phenylpyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7473527.png)




![N-[2-(dimethylamino)-2-oxoethyl]-N,2,5-trimethylbenzamide](/img/structure/B7473574.png)